Diphenylhydantoic acid

Reproductive Toxicology Metabolite Safety Teratogenicity

Diphenylhydantoic acid (DPHA) is the USP-designated Phenytoin Related Compound B and EP Impurity E, essential for compendial QC of phenytoin sodium and fosphenytoin. Its unique degradation marker profile and established 3.0% content limit in fosphenytoin mandate its use over non-certified analogs. Laboratories must use DPHA reference standards traceable to USP primary standards per ISO 17025.

Molecular Formula C15H14N2O3
Molecular Weight 270.28 g/mol
CAS No. 6802-95-5
Cat. No. B041159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylhydantoic acid
CAS6802-95-5
SynonymsDiphenylhydantoic Acid;  α-[(Aminocarbonyl)amino]-α-phenyl-benzeneacetic Acid;  USP Phenytoin Related Compound B; 
Molecular FormulaC15H14N2O3
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)NC(=O)N
InChIInChI=1S/C15H14N2O3/c16-14(20)17-15(13(18)19,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,18,19)(H3,16,17,20)
InChIKeyUESCARMREGSPTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenylhydantoic Acid (CAS 6802-95-5) as Phenytoin USP Related Compound B: Baseline Identity for Quality Control and Metabolite Research


Diphenylhydantoic acid (DPHA, CAS 6802-95-5, C₁₅H₁₄N₂O₃, MW 270.28) is a chemical entity officially designated as Phenytoin Related Compound B by the United States Pharmacopeia [1] and Phenytoin EP Impurity E by the European Pharmacopoeia . The compound is a known degradation product of phenytoin sodium in parenteral formulations [2] and a minor urinary metabolite of phenytoin in multiple species including humans [3].

Procurement Rationale for Diphenylhydantoic Acid (CAS 6802-95-5): Why Pharmacopeial Identity Precludes Generic Substitution


The operational value of diphenylhydantoic acid (DPHA) is contingent on its specific identity as a phenytoin degradation marker and pharmacopeial reference impurity. In-class or structurally similar compounds—including phenytoin sodium (CAS 630-93-3), p-HPPH (CAS 2420-17-9), and diphenylglycine (CAS 3060-50-2)—cannot substitute for DPHA in quality control assays or impurity profiling. USP monographs for phenytoin sodium explicitly require DPHA as a specific related compound standard for system suitability and impurity identification [1]. Regulatory toxicology assessments have established a DPHA-specific maximal content limit of 3.0% in fosphenytoin formulations based on its unique safety profile [2]. Substitution with an alternative impurity standard would invalidate compendial compliance and undermine established safety margins, making DPHA non-substitutable for procurement in pharmaceutical quality control contexts.

Quantitative Differentiation of Diphenylhydantoic Acid (CAS 6802-95-5) Against Related Analogs: A Comparative Evidence Guide for Scientific Procurement


Diphenylhydantoic Acid vs. Phenytoin: Comparative Embryotoxicity in Murine Model

Diphenylhydantoic acid (DPHA) demonstrates markedly lower embryotoxicity than its parent compound phenytoin (DPH) in a direct murine comparative study. Equimolar dosages of DPHA administered to pregnant Swiss Webster mice on gestation days 11, 12, and 13 failed to produce a statistically significant incidence of orofacial anomalies, whereas phenytoin induced 85% orofacial anomalies at 87.5 mg/kg [1]. The study further indicates that DPHA is 'generally less fetocidal' than DPH, with the metabolites not affecting fetal growth [1].

Reproductive Toxicology Metabolite Safety Teratogenicity

DPHA vs. p-HPPH: Urinary Excretion in Phenytoin Metabolism Studies in Mice

In murine phenytoin metabolism studies, DPHA exhibits a dose-dependent urinary excretion pattern that distinguishes it from the major metabolite p-HPPH. After a single intraperitoneal injection of ¹⁴C-DPH (1, 20, or 100 mg/kg), DPHA excretion increased with dose, whereas p-HPPH excretion remained constant at approximately 30% across all doses tested [1]. This differential excretion kinetics establishes DPHA as a dose-responsive minor metabolite in contrast to the dose-independent major metabolite p-HPPH.

Drug Metabolism Pharmacokinetics Metabolite Profiling

HPLC Method Differentiation: DPHA as a Distinct Analytical Target with Validated Recovery and Throughput

Diphenylhydantoic acid (DPHA) can be analytically resolved from phenytoin (DPH), p-HPPH, and diphenylglycine (DPG) using a validated reversed-phase HPLC method with UV detection at 194.5 nm. The method achieves complete separation of all four compounds and provides a recovery of 65 ± 2% for DPHA with a total analysis time of under 20 minutes per sample [1]. This analytical specificity and validated recovery rate differentiate DPHA from other phenytoin-related compounds in method validation contexts.

Analytical Method Development HPLC Assay Quality Control

DPHA Toxicological Safety Profile vs. Phenytoin: Preclinical NOEL and Regulatory Content Limit

A comprehensive regulatory toxicology evaluation established DPHA-specific safety thresholds that are not applicable to other phenytoin impurities or metabolites. In preclinical studies, DPHA was negative in the Ames assay at concentrations up to 3000 μg/plate, negative in the in vitro micronucleus test, and demonstrated a no-observed-effect level (NOEL) of 15 mg/kg in a 2-week rat study [1]. Based on probabilistic modeling, a DPHA content limit of 3.0% in an administered dose of fosphenytoin is established as unlikely to cause adverse effects [1]. The study further notes that 'DPHA has much lower potential for reproductive toxicity than phenytoin' [1].

Regulatory Toxicology Impurity Qualification Safety Assessment

Pharmacopeial Traceability and Certified Reference Material Status of DPHA

Diphenylhydantoic acid (DPHA) is available as a certified reference material (CRM) produced and certified in accordance with ISO 17034 and ISO/IEC 17025, providing multi-traceability to USP, EP, and BP primary standards . This distinguishes DPHA from non-certified analogs or in-house prepared standards that lack documented traceability. The USP reference standard (USP 1535020, Phenytoin Related Compound B) is specified at ≥98% purity and is suitable for HPLC and GC applications .

Pharmaceutical Quality Control Reference Standards Regulatory Compliance

Solubility Profile of DPHA vs. Phenytoin Sodium: Implications for Analytical Method Selection

Diphenylhydantoic acid exhibits a distinct solubility profile compared to phenytoin sodium. DPHA is slightly soluble in DMSO and slightly soluble in methanol when heated and sonicated, with a predicted pKa of 3.40 ± 0.10 . This contrasts with phenytoin sodium, which is freely soluble in water and alcohol [1]. The solubility difference necessitates different sample preparation and solvent selection strategies when handling these compounds in analytical workflows.

Physicochemical Characterization Analytical Sample Preparation Formulation Development

Procurement-Driven Application Scenarios for Diphenylhydantoic Acid (CAS 6802-95-5) Based on Quantitative Differentiation Evidence


Pharmaceutical Quality Control: USP/EP Phenytoin Impurity Testing

Diphenylhydantoic acid is procured as a certified reference standard (USP Phenytoin Related Compound B, EP Impurity E) for system suitability, impurity identification, and quantification in phenytoin sodium and fosphenytoin formulations. The established regulatory limit of 3.0% DPHA content in fosphenytoin [1] and its USP compendial status [2] mandate its use over non-certified analogs. Laboratories performing USP-compliant assays must use DPHA reference material traceable to USP primary standards per ISO 17034 and ISO/IEC 17025 .

Phenytoin Metabolism and Pharmacokinetic Research

DPHA serves as a dose-dependent minor metabolite marker in phenytoin metabolism studies. Its urinary excretion increases with phenytoin dose, contrasting with the dose-independent major metabolite p-HPPH [3]. Researchers investigating saturable metabolic pathways or species differences in phenytoin clearance require DPHA to differentiate dose-responsive metabolite fractions. This application is supported by validated HPLC methods that resolve DPHA from DPH, p-HPPH, and DPG with defined recovery (65 ± 2%) and rapid throughput (<20 min/sample) [4].

Teratogenicity and Developmental Toxicology Research

DPHA is utilized as a non-teratogenic comparator in studies examining phenytoin-induced embryotoxicity. Direct comparative data demonstrate that while phenytoin induces 85% orofacial anomalies in murine models, equimolar DPHA produces no significant teratogenic effect [5]. This differentiation enables researchers to isolate parent drug effects from metabolite contributions in mechanistic studies of fetal toxicity, making DPHA an essential procurement item for developmental toxicology laboratories.

Parenteral Formulation Stability and Degradation Studies

DPHA is procured to monitor degradation kinetics in phenytoin and fosphenytoin parenteral formulations. As a known degradation product formed during storage, particularly under acidic conditions [1], DPHA quantification provides critical data for establishing shelf-life specifications and formulation optimization. Its well-characterized safety profile (NOEL 15 mg/kg in rats) [1] supports its use as a stability-indicating impurity marker in regulatory submissions for injectable antiepileptic products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diphenylhydantoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.